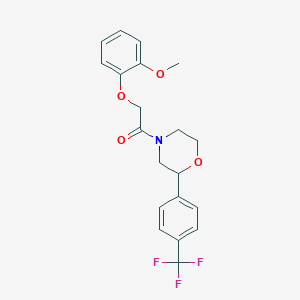![molecular formula C9H8FN3O2 B2824332 Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 1427429-66-0](/img/structure/B2824332.png)
Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a compound that falls under the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs) . This class of compounds is non-naturally occurring and has been the subject of interest for researchers due to its presence in various important structures in agriculture and medicinal chemistry . They have been found to exhibit antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been a topic of research for many years . These compounds are usually synthetic and have been used in agriculture and medicinal chemistry due to their remarkable biological activities . Various synthetic methods have been reported that provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers . The most studied isomer is the [1,2,4]triazolo[1,5-a]pyrimidine . The vast majority of biologically active TPs and their dihydro [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidines are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain 1,2,4-triazole group .Aplicaciones Científicas De Investigación
Efficient Synthesis Techniques
- Regioselective Synthesis : Massari et al. (2017) developed efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, which are crucial for preparing biologically active compounds. The reactions exhibited excellent yield and/or regioselectivity, highlighting the [1,2,4]triazolo[1,5-a]pyrimidine scaffold's significance in drug development Massari et al., 2017.
Anticancer Applications
- Tubulin Inhibition Mechanism : Zhang et al. (2007) described the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents, with a unique mechanism of inhibiting tubulin binding, different from paclitaxel and vincas. This series demonstrated high potency and efficacy in inhibiting tumor growth in several nude mouse xenograft models Zhang et al., 2007.
Antimicrobial Activity
- Novel Pyrido and Thiazolo Triazolo Pyridines : El‐Kazak and Ibrahim (2013) synthesized new series of polynuclear pyrido and thiazolo triazolo pyridines with significant antimicrobial activity. These compounds provide a promising avenue for developing new antimicrobial agents El‐Kazak & Ibrahim, 2013.
Antituberculous Activity
- Tuberculostatic Activity of Azolopyrimidines : Titova et al. (2019) synthesized structural analogs of antituberculous agents based on the ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. These compounds exhibited tuberculostatic activity, providing insights into structure-activity relations Titova et al., 2019.
Mecanismo De Acción
The [1,2,4]triazolo[1,5-a]pyrimidines operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been found to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Propiedades
IUPAC Name |
ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c1-2-15-9(14)8-11-7-5-6(10)3-4-13(7)12-8/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXNTPCWORDYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC(=CC2=N1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2824249.png)
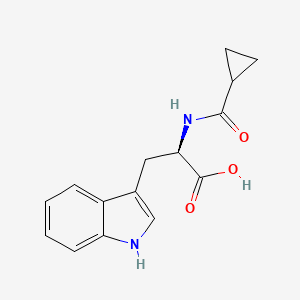
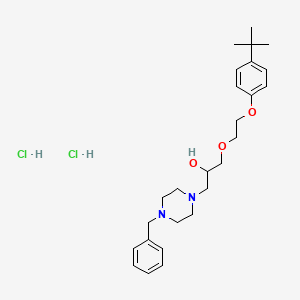
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2824253.png)

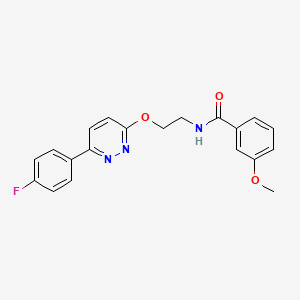
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide](/img/structure/B2824256.png)
![2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2824258.png)
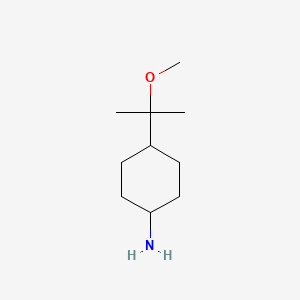
![N-[2-(dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2824263.png)
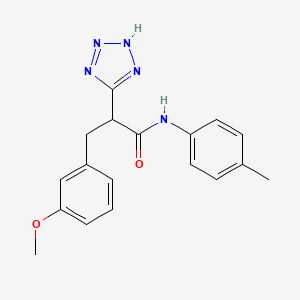
![3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2824265.png)
![methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2824268.png)
